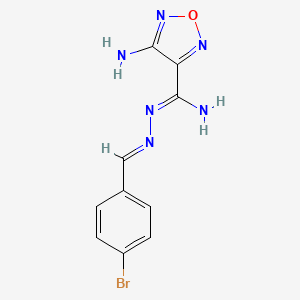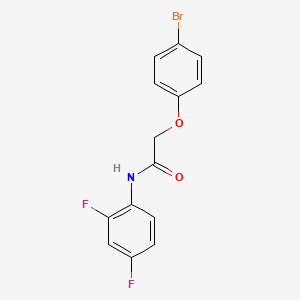
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BDA-410' and is a member of the class of selective estrogen receptor modulators (SERMs). BDA-410 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
BDA-410 works by selectively binding to estrogen receptors and modulating their activity. Unlike traditional estrogen receptor agonists or antagonists, BDA-410 acts as a selective estrogen receptor modulator, which means it can have different effects on different tissues. In cancer cells, BDA-410 inhibits the activity of estrogen receptors, which leads to reduced cell proliferation and increased apoptosis. In other tissues, BDA-410 can act as an estrogen receptor agonist or antagonist, depending on the specific tissue and receptor subtype.
Biochemical and Physiological Effects
BDA-410 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BDA-410 has anti-inflammatory effects, which means it can reduce inflammation in various tissues. BDA-410 has also been shown to have neuroprotective effects, which means it can protect neurons from damage and death. BDA-410 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDA-410 is its selectivity for estrogen receptors. This means it can have different effects on different tissues, which makes it a versatile tool for scientific research. BDA-410 is also relatively easy to synthesize and has been optimized for large-scale production. However, one limitation of BDA-410 is its relatively low potency compared to other 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide. This means that higher concentrations of BDA-410 may be required to achieve the desired effects, which can be a challenge in some experimental settings.
Future Directions
There are several future directions for research on BDA-410. One area of interest is in the development of new cancer therapies. BDA-410 has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in human trials. Another area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. BDA-410 has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Finally, BDA-410 could be used as a tool to study estrogen receptor signaling in various tissues, which could lead to a better understanding of the role of estrogen receptors in various diseases.
Synthesis Methods
BDA-410 can be synthesized using a straightforward method that involves the reaction of 2-(4-bromophenoxy)benzoic acid with 2,4-difluoroaniline in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to yield the final product, BDA-410. This synthesis method has been optimized to provide high yields of pure BDA-410, making it a viable option for large-scale production.
Scientific Research Applications
BDA-410 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in cancer treatment. BDA-410 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It achieves this by selectively binding to estrogen receptors, which are overexpressed in many types of cancer. BDA-410 also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEDKMHVJJXLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

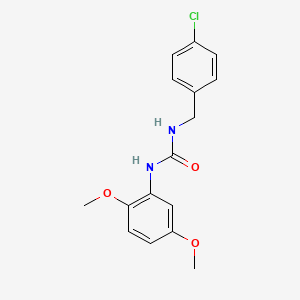

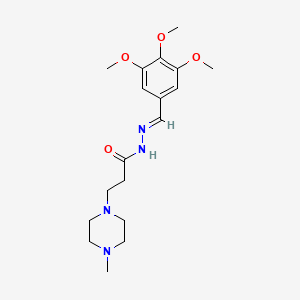
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)
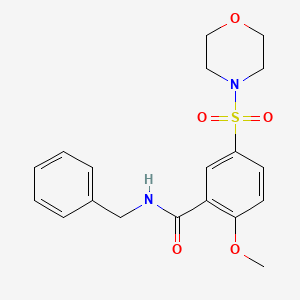
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
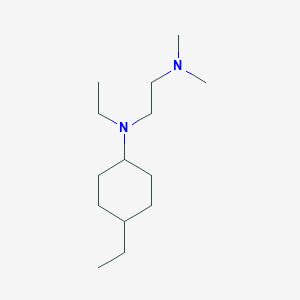
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)
